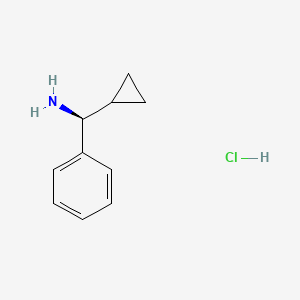

(S)-Cyclopropyl(phenyl)methanamine hydrochloride

Description

Chemical Identity and Nomenclature

(S)-Cyclopropyl(phenyl)methanamine hydrochloride is formally identified by the Chemical Abstracts Service number 844470-80-0. The compound possesses the molecular formula C₁₀H₁₄ClN with a molecular weight of 183.68 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is (S)-cyclopropyl(phenyl)methanamine;hydrochloride.

The structural representation of this compound can be expressed through several chemical notation systems. The Simplified Molecular Input Line Entry System representation is NC@@HC2=CC=CC=C2.[H]Cl, while the International Chemical Identifier key is QTUNRTDRPMOQNG-HNCPQSOCSA-N. The canonical Simplified Molecular Input Line Entry System notation appears as C1CC1C(C2=CC=CC=C2)N.Cl.

Table 1: Chemical Identifiers for this compound

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 844470-80-0 |

| Molecular Formula | C₁₀H₁₄ClN |

| Molecular Weight | 183.68 g/mol |

| International Union of Pure and Applied Chemistry Name | (S)-cyclopropyl(phenyl)methanamine;hydrochloride |

| International Chemical Identifier Key | QTUNRTDRPMOQNG-HNCPQSOCSA-N |

| Pubchem Compound Identifier | 45072325 |

Several synonyms exist for this compound in chemical literature, including [(S)-Cyclopropyl(phenyl)methyl]amine and (S)-1-Cyclopropyl-1-phenylmethanamine--hydrogen chloride (1/1). The parent compound, without the hydrochloride salt, carries the Chemical Abstracts Service number 321863-61-0 and has been designated with various catalog numbers across different chemical suppliers.

The stereochemistry of this compound is of paramount importance, as the (S)-enantiomer exhibits distinct biological properties compared to its (R)-counterpart. The absolute configuration has been established through comparison of optical rotation data with samples synthesized asymmetrically using well-established methodologies. The compound exists as a white solid in its hydrochloride salt form, with storage recommendations typically requiring inert atmosphere conditions at room temperature.

Historical Context and Development

The development of this compound emerged from broader research efforts investigating cyclopropane-containing compounds for pharmaceutical applications. The foundational work in this area can be traced to investigations of tranylcypromine, which was initially identified as a hit compound in high-throughput screening assays targeting serotonin receptor systems. Researchers subsequently developed first-generation potent serotonin 2C receptor agonists through homologation of the tranylcypromine side chain to form 2-phenylcyclopropylmethylamine derivatives.

The systematic exploration of cyclopropylmethylamine scaffolds gained momentum as structure-activity relationship studies revealed that specific substituent patterns could enhance both potency and selectivity for targeted biological receptors. These investigations demonstrated that 2-alkoxy substituents represented beneficial functional groups for maintaining biological activity while improving selectivity profiles.

Advanced synthetic methodologies for producing enantiopure cyclopropylmethylamine derivatives were developed through asymmetric cyclopropanation reactions. Researchers employed enantiopure copper catalytic systems consisting of chiral bis(oxazoline) ligands and copper(I) triflate to achieve stereoselective synthesis of key intermediates. These developments enabled the preparation of both (S)- and (R)-enantiomers with high enantiomeric purity, facilitating detailed pharmacological characterization.

The evolution of synthetic strategies also encompassed transition metal-catalyzed approaches for constructing fluorinated cyclopropylmethylamine derivatives. Research teams utilized [2+1]-cycloaddition reactions between diazo compounds and aromatic vinyl fluorides to generate novel structural variants. These methodological advances expanded the chemical space available for exploration and contributed to the identification of compounds with improved drug-like properties.

Table 2: Key Developmental Milestones in Cyclopropylmethylamine Research

| Time Period | Development | Significance |

|---|---|---|

| Early Research | Tranylcypromine identification as hit compound | Foundation for cyclopropane-containing drug discovery |

| First Generation | 2-phenylcyclopropylmethylamine development | Establishment of core scaffold |

| Second Generation | 2-alkoxy substituent optimization | Enhanced potency and selectivity |

| Advanced Synthesis | Asymmetric cyclopropanation methods | Stereoselective preparation of enantiomers |

| Modern Approaches | Transition metal-catalyzed cycloaddition | Expanded chemical diversity |

Academic and Industrial Relevance

This compound has established significant relevance across multiple domains of academic research and industrial development. In medicinal chemistry, this compound serves as a crucial intermediate in the synthesis of pharmaceutical compounds specifically designed for treating neurological disorders. The unique structural properties conferred by the cyclopropyl group enhance binding affinity and selectivity when interacting with biological targets, making it particularly valuable for drug design applications targeting central nervous system pathways.

The compound demonstrates substantial utility in organic synthesis as a versatile building block for constructing more complex molecular architectures. Research groups have employed this scaffold in the development of novel therapeutic agents, leveraging its chiral nature to achieve specific stereochemical requirements in target molecules. The ability of the cyclopropyl group to impart distinct steric and electronic properties has proven advantageous in designing molecules with improved pharmacokinetic profiles.

In biological research applications, this compound has proven valuable for enzyme interaction studies and receptor binding investigations. Its chiral characteristics enable researchers to probe stereospecific biological processes and understand the relationship between molecular structure and biological activity. The compound has been utilized in studies examining serotonin receptor pharmacology, contributing to the understanding of neurotransmitter system function.

Industrial applications of this compound extend to the production of fine chemicals and specialty materials where stereochemical purity is essential. The availability of scalable synthetic routes enables its incorporation into commercial manufacturing processes for pharmaceutical intermediates. Continuous flow production methods have been developed to enhance manufacturing efficiency and ensure consistent product quality.

Table 3: Research Applications of this compound

| Application Domain | Specific Uses | Research Benefits |

|---|---|---|

| Medicinal Chemistry | Pharmaceutical intermediate synthesis | Enhanced drug potency and selectivity |

| Organic Synthesis | Building block for complex molecules | Stereochemical control and structural diversity |

| Biological Studies | Enzyme and receptor interaction research | Understanding of stereospecific processes |

| Neuroscience Research | Serotonin receptor investigations | Insights into neurotransmitter function |

| Industrial Chemistry | Fine chemical production | Scalable manufacturing of chiral compounds |

The compound has contributed to advancing understanding of structure-activity relationships in cyclopropane-containing pharmaceuticals. Research investigations have revealed that modifications to the cyclopropyl moiety can significantly influence biological activity, leading to the development of optimized therapeutic candidates. These findings have informed rational drug design strategies and contributed to the identification of compounds with improved therapeutic windows.

Propriétés

IUPAC Name |

(S)-cyclopropyl(phenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c11-10(9-6-7-9)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,11H2;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUNRTDRPMOQNG-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@@H](C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662527 | |

| Record name | (S)-1-Cyclopropyl-1-phenylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844470-80-0 | |

| Record name | (S)-1-Cyclopropyl-1-phenylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reductive Amination of Cyclopropane-Bearing Aldehydes

One common approach to synthesize cyclopropyl(phenyl)methanamine derivatives involves reductive amination of cyclopropane-bearing aldehydes with primary amines.

- Procedure : The cyclopropane aldehyde intermediate is reacted with a primary amine under reductive amination conditions, typically using reducing agents such as sodium cyanoborohydride or hydrogenation catalysts.

- Outcome : This method allows direct formation of the amine functionality on the cyclopropyl-phenyl scaffold.

- Example : Zhang et al. demonstrated the synthesis of cyclopropylamine intermediates via reductive amination starting from cyclopropane aldehydes and primary amines, followed by further transformations to amide derivatives under basic conditions.

Grignard Addition to Aromatic Nitriles Followed by Lewis Acid Treatment

Another reported method involves the use of Grignard reagents to convert aromatic nitriles into cyclopropylamines.

- Procedure :

- A Grignard reagent such as ethylmagnesium bromide (EtMgBr) is reacted with an aromatic nitrile (e.g., 2-methoxybenzonitrile).

- The intermediate formed is then treated with a Lewis acid (e.g., boron trifluoride etherate) to promote cyclopropane ring formation and amine generation.

- Advantages : This method allows the construction of cyclopropylamine intermediates with good regio- and stereochemical control.

- Example : The intermediate cyclopropylamine for synthesis of related compounds was obtained via this route, as described by Zhang et al..

Multi-Step Synthesis Involving Bromination, Amination, and Deprotection

Preparation of thiophenylmethanamine analogues, structurally related to cyclopropyl(phenyl)methanamine, involves a sequence of bromination, nucleophilic substitution, and deprotection steps.

- Steps :

- Bromination of commercial thiophenes with N-bromosuccinimide (NBS).

- Replacement of bromide with tritylamine to form protected amine intermediates.

- Subsequent reaction with sodium methoxide and copper bromide to introduce methoxy groups.

- Acidic removal of the trityl protecting group to yield the free amine.

- Relevance : This methodology illustrates strategies for introducing amine groups on aromatic systems, which can be adapted for cyclopropyl(phenyl)methanamine synthesis.

One-Pot Synthesis via Reaction of 2-Phenylacetonitrile with Chloromethyl Oxirane

A patented process describes a one-pot synthesis of cyclopropane derivatives bearing aminomethyl and phenyl groups, potentially adaptable for the target compound.

- Key Steps :

- Reaction of 2-phenylacetonitrile with 2-(chloromethyl)oxirane in the presence of sodium hydroxide in dimethyl sulfoxide.

- Extraction and treatment with potassium hydroxide and tetrabutylammonium bromide under reflux.

- Acidification with hydrochloric acid to yield the cyclopropylamine hydrochloride salt.

- Subsequent Transformations :

- Condensation with potassium phthalimide.

- Conversion to acid chloride and reaction with diethylamine.

- Solvents and Reagents :

- Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and hydrocarbons like toluene or cyclohexane.

- Alkali metal bases (NaOH preferred).

- Lewis acids such as aluminum chloride.

- Advantages :

- This method offers a streamlined route with controlled stereochemistry.

- Use of one-pot procedures reduces purification steps and improves yield.

- Reference : Detailed in patent WO2012046247A2.

Amide Formation and Hydrolysis Under Basic Conditions

In some synthetic schemes, the amide intermediate is formed and subsequently hydrolyzed to yield the amine hydrochloride salt.

- Procedure :

- Formation of amide intermediates under basic conditions with sodium hydroxide and hydrogen peroxide.

- Hydrolysis or further treatment to liberate the free amine.

- Example : The amide intermediate 25 was obtained smoothly under basic conditions and converted to cyclopropylamine intermediates.

Comparative Summary Table of Preparation Methods

Detailed Research Findings and Notes

- The stereochemistry of (S)-cyclopropyl(phenyl)methanamine hydrochloride is critical for its biological activity, necessitating methods that either start from chiral precursors or include enantioselective steps.

- Lewis acid-mediated cyclopropanation and Grignard addition to nitriles are effective for constructing the cyclopropyl ring with control over regiochemistry.

- Reductive amination remains a versatile and widely used method for introducing the amine group directly.

- One-pot processes reduce the number of purification steps and improve overall yield and scalability.

- The use of protecting groups like trityl amine allows selective functionalization and deprotection to yield the desired amine.

- Solvent choice (polar aprotic solvents like DMF, DMSO) and base selection (NaOH preferred) significantly influence reaction efficiency and product purity.

- Acidification with hydrochloric acid is a common final step to isolate the hydrochloride salt form, enhancing compound stability and handling.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-Cyclopropyl(phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, bases like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Ketones, aldehydes.

Reduction: Alcohols, secondary amines.

Substitution: Substituted amines with various alkyl groups.

Applications De Recherche Scientifique

Medicinal Chemistry

(S)-Cyclopropyl(phenyl)methanamine hydrochloride serves as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders, such as:

- Antidepressants

- Antipsychotics

- CNS-active compounds

Its chiral nature allows selective interaction with biological receptors, enhancing drug efficacy.

Organic Synthesis

The compound is a versatile building block in organic chemistry, facilitating the synthesis of more complex molecules. Its unique structural properties make it valuable for creating derivatives with specific biological activities.

Biological Studies

Due to its chiral characteristics, this compound is used in:

- Enzyme Interaction Studies : Investigating how the compound interacts with various enzymes.

- Receptor Binding Assays : Understanding its role as a ligand for specific receptors.

Case Study 1: Development of Antidepressants

Research has shown that this compound can be used to synthesize novel antidepressants that demonstrate improved efficacy and reduced side effects compared to existing medications. In vitro studies indicated enhanced receptor binding affinity leading to better therapeutic outcomes.

Case Study 2: Enzyme Interaction Studies

A study focused on the interaction of this compound with monoamine oxidase (MAO) revealed that the compound acts as a selective inhibitor. This finding suggests potential applications in treating conditions like depression and anxiety disorders by modulating neurotransmitter levels.

Mécanisme D'action

The mechanism of action of (S)-Cyclopropyl(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance binding affinity and selectivity, while the phenylmethanamine structure allows for interactions with various biological pathways. The compound may act as an agonist or antagonist, depending on the target and context of use.

Comparaison Avec Des Composés Similaires

Substituent Variations on the Aryl Ring

Modifications to the phenyl ring significantly alter electronic properties, lipophilicity, and receptor binding. Key examples include:

Impact of Substituents :

Stereochemical Variations

Enantiomeric pairs exhibit divergent pharmacological profiles:

Cycloalkane Ring Modifications

Replacing cyclopropane with larger rings alters conformational flexibility:

Structural Implications :

- Cyclopropane : Maximizes ring strain for tight receptor binding.

N-Substituent Modifications

Variations in the amine side chain modulate selectivity and potency:

Functional Outcomes :

- Quinoline/Benzyl Groups: Enhance π-π stacking with receptor aromatic residues .

- Allyloxy Groups : Introduce sites for metabolic oxidation, impacting drug half-life .

Activité Biologique

(S)-Cyclopropyl(phenyl)methanamine hydrochloride is a chiral amine compound that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C10H14ClN

- Molecular Weight : 183.68 g/mol

- Structure : Characterized by a cyclopropyl group attached to a phenylmethanamine structure.

This compound acts primarily as a selective ligand for various biological receptors. Its chiral nature allows for specific interactions with enzymes and receptors, which is crucial for pharmacological studies. The cyclopropyl group enhances binding affinity and selectivity, making this compound valuable in drug design targeting neurological disorders.

Applications in Medicinal Chemistry

-

Intermediate in Drug Synthesis :

- Used in the synthesis of pharmaceutical compounds aimed at treating neurological conditions.

- Its unique properties allow for the development of drugs with improved pharmacokinetic profiles.

-

Biological Studies :

- Employed in enzyme interaction and receptor binding studies due to its chiral characteristics.

- Facilitates understanding of drug-receptor interactions and enzyme kinetics.

-

Organic Synthesis :

- Acts as a building block for creating more complex molecules.

- Its reactivity allows for various chemical transformations, including oxidation and reduction reactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its antimicrobial properties and interactions with biological systems.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing cyclopropane structures can demonstrate moderate to good antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| Compound C | Candida albicans | 64 µg/mL |

Case Studies

-

Pharmacological Studies :

- A study demonstrated that this compound acts as an agonist at certain receptors, influencing neurotransmitter release and potentially aiding in the management of neurological disorders.

-

Enzyme Interaction Research :

- Investigations into enzyme kinetics revealed that this compound can modulate enzyme activity, which is crucial for understanding metabolic pathways affected by drug treatments.

-

Comparative Analyses :

- Comparative studies with structurally similar compounds like phenethylamine showed that the presence of the cyclopropyl group significantly enhances biological activity and selectivity towards specific targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (S)-cyclopropyl(phenyl)methanamine hydrochloride, and how is stereochemical purity ensured?

- Methodological Answer : The compound is typically synthesized via reductive amination or cyclopropanation strategies. For example, enantiomerically pure forms are achieved using chiral auxiliaries or resolving agents. Stereochemical control during cyclopropane ring formation is critical; methods include Sharpless epoxidation or Simmons–Smith reactions followed by stereospecific ring opening. Final hydrochloride salt formation is done by treating the free base with HCl in diethyl ether . Chiral HPLC (e.g., RegisPack columns) or polarimetry ([α]D values) confirms enantiomeric excess (>99%) .

Q. How is this compound characterized structurally and chemically?

- Methodological Answer : Key characterization includes:

- NMR Spectroscopy : and NMR identify chemical environments (e.g., cyclopropane protons at δ 0.8–1.5 ppm, aromatic protons at δ 7.2–7.8 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H] calculated for CHNCl: 200.0835; observed: 200.0832) .

- X-ray Crystallography : Confirms absolute configuration when single crystals are obtainable .

Q. What are the primary solubility and stability considerations for this compound in experimental settings?

- Methodological Answer : The hydrochloride salt enhances water solubility (e.g., ~4 mg/mL in HO). Stability tests under varying pH (2–8) and temperatures (−20°C to 25°C) are recommended. Storage at −20°C in anhydrous conditions prevents decomposition .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for improved yield and enantioselectivity?

- Methodological Answer :

- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., Jacobsen’s Co-salen) for cyclopropanation to enhance enantioselectivity.

- Dynamic Kinetic Resolution : Combine racemization-prone intermediates with chiral resolving agents.

- Process Optimization : Adjust reaction stoichiometry (e.g., NaBH(OAc) in dichloroethane for reductive amination) and purification steps (e.g., flash chromatography with EtOAc/hexane gradients) .

Q. What strategies are effective in analyzing and resolving contradictions in biological activity data for this compound?

- Methodological Answer : Contradictions may arise from assay conditions or impurities. Mitigation includes:

- Impurity Profiling : LC-MS to detect byproducts (e.g., N-oxide derivatives or diastereomers).

- Dose-Response Curves : Test activity across concentrations (e.g., 1 nM–10 µM) to confirm target engagement (e.g., 5-HT receptor agonism vs. off-target effects) .

- Functional Assays : Compare cAMP accumulation vs. β-arrestin recruitment to assess biased signaling .

Q. How does structural modification of the cyclopropane or phenyl ring influence pharmacological selectivity?

- Methodological Answer :

- Cyclopropane Modifications : Introducing electron-withdrawing groups (e.g., CF) increases metabolic stability but may reduce receptor binding affinity.

- Phenyl Substituents : Fluorine or methoxy groups at the 2- or 5-position enhance 5-HT selectivity over 5-HT (e.g., 100-fold selectivity achieved with 5-fluoro substitution) .

- Quantitative SAR (QSAR) : Use computational models (e.g., CoMFA) to predict substituent effects on logP and binding energy .

Q. What advanced analytical techniques are critical for studying metabolite formation and degradation pathways?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.